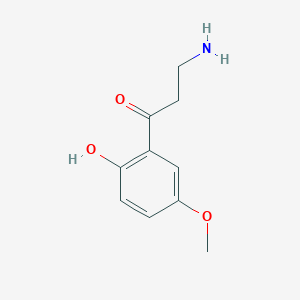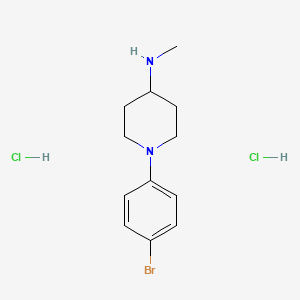
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Methylation: The methylamine group is introduced via reductive amination, where a primary amine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromophenyl)piperazine: Another bromophenyl-substituted piperidine derivative with similar structural features.
N-methylpiperidin-4-amine: Lacks the bromophenyl group but shares the piperidine and methylamine moieties.
4-bromophenylacetic acid: Contains the bromophenyl group but differs in the rest of the structure.
Uniqueness
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride is unique due to the combination of the bromophenyl group and the piperidine ring, which imparts specific chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propriétés
Formule moléculaire |
C12H19BrCl2N2 |
|---|---|
Poids moléculaire |
342.10 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H |
Clé InChI |
RVCLSSVCUFZXHI-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)C2=CC=C(C=C2)Br.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



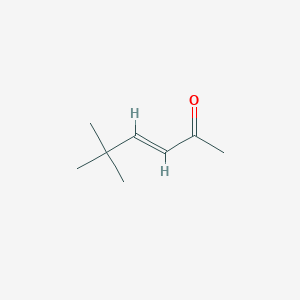
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)



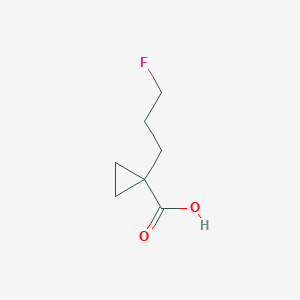
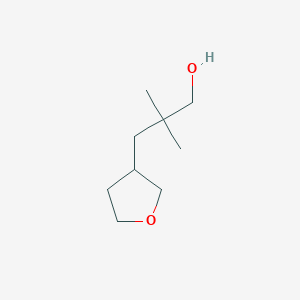
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)



